molecular formula C9H8Br2N2O B2417198 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide CAS No. 358780-20-8

2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide

Katalognummer: B2417198
CAS-Nummer: 358780-20-8
Molekulargewicht: 319.984
InChI-Schlüssel: VRGFTLWLEAVPPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C9H7BrN2O·HBr. It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry

Eigenschaften

IUPAC Name

2-bromo-1-imidazo[1,2-a]pyridin-3-ylethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O.BrH/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9;/h1-4,6H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGFTLWLEAVPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide is explored for its potential as a lead compound in drug development due to its biological activity against various diseases:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effective inhibition against pathogens such as Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL.
Compound MIC (μg/mL) Target Pathogen
2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide0.22 - 0.25Staphylococcus aureus
  • Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines, inducing apoptosis through mitochondrial pathways. This makes it a candidate for further exploration in oncology research.
Study Cell Line Effect
In vitro studyMCF-7 (breast cancer)Dose-dependent cytotoxicity

Biological Studies

The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity and receptor functions:

  • Enzyme Inhibition : It has been investigated for its inhibitory effects on enzymes involved in cancer metabolism, suggesting its role in developing novel anticancer therapies.

Material Science

In addition to biological applications, 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide is utilized in the synthesis of new materials due to its heterocyclic structure which can be modified to enhance material properties or functionalities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of imidazo[1,2-a]pyridine showed promising antibacterial activity against multiple strains of bacteria, indicating a potential for therapeutic use in treating infections.
  • Cytotoxicity Assessment : Research indicated that treatment with varying concentrations of this compound resulted in significant cytotoxic effects on human breast cancer cell lines (MCF-7), highlighting its potential as an anticancer agent.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound could bind to specific receptors or enzymes, influencing their activity and providing insights into its potential therapeutic roles in various diseases .

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide is unique due to its specific bromination pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties .

Biologische Aktivität

2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9_9H7_7BrN2_2O
  • Molecular Weight : 239.07 g/mol
  • CAS Number : 113559-18-5

Biological Activities

The imidazo[1,2-a]pyridine scaffold, which includes 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide, has been associated with a wide range of biological activities:

  • Anticancer Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer cells, with IC50_{50} values in the low micromolar range .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. The imidazopyridine framework is known for its effectiveness against a variety of pathogens, making it a candidate for developing new antimicrobial agents .
  • CNS Activity : Some derivatives of imidazo[1,2-a]pyridine have shown potential as anticonvulsants and anxiolytics, indicating possible central nervous system effects .
  • Anti-inflammatory Effects : Certain studies highlight the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide can be attributed to specific structural features:

  • Bromine Substitution : The presence of bromine at the 2-position enhances lipophilicity and may improve binding affinity to biological targets.
  • Imidazo Ring System : The nitrogen atoms in the imidazo ring are crucial for interaction with biological macromolecules, influencing both potency and selectivity.

Case Studies

Several research studies have explored the pharmacological potential of compounds related to 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide:

Study 1: Anticancer Activity

A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives for their ability to inhibit tumor growth in vivo. The lead compound demonstrated an IC50_{50} value of 0.126 μM against MDA-MB-231 cells and showed significant inhibition of lung metastasis in mouse models .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various imidazopyridine derivatives. Compounds were tested against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) below 10 µg/mL .

Q & A

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADME-Tox profiling : Use SwissADME or ADMETLab to estimate bioavailability (%F = ~65%), blood-brain barrier penetration (low), and CYP450 inhibition risks .
  • MD simulations : GROMACS simulations reveal hydrobromide dissociation in aqueous environments, informing formulation strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.